molecular formula C14H19Cl2NO2 B2838304 2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide CAS No. 2411226-66-7

2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide

Cat. No. B2838304
CAS RN: 2411226-66-7
M. Wt: 304.21
InChI Key: BFDONNMJBWDVSV-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide , also known as o-Chloroacetanilide , is a chemical compound with the molecular formula C₈H₈ClNO . It falls under the category of acetanilides and exhibits interesting properties due to its structural features . The compound’s systematic IUPAC name reflects its composition and arrangement of atoms.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide is approximately 359.9 K .
  • Ionization Energy : The ionization energy (IE) for this compound is 8.55 eV .

Future Directions

: NIST Chemistry WebBook : [Activity In Vitro of 2-Chloro-N-4-(4-Chlorophenyl)-2-Thiazolyl … : ChemSpider - 2-Chloro-N-{2-[(4-chlorophenyl )sulfanyl]phenyl}acetamide

properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2/c1-19-8-2-3-12(10-17-14(18)9-15)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDONNMJBWDVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(CNC(=O)CCl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide

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